molecular formula C7H10O B097648 2,4-Heptadien-6-one CAS No. 18402-90-9

2,4-Heptadien-6-one

Cat. No. B097648
CAS RN: 18402-90-9
M. Wt: 110.15 g/mol
InChI Key: SWGLACWOVFCDQS-VNKDHWASSA-N
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Description

2,4-Heptadien-6-one is a chemical compound with the molecular formula C7H10O . It is also known by other names such as trans-2-trans-4-Heptadienal, 2,4-Heptadien-1-al, and (E,E)-2,4-Heptadienal . It has a spicy odor and a green type flavor .


Synthesis Analysis

The synthesis of 2,4-Heptadien-6-one can be achieved through an Aldol condensation reaction . The reaction involves acetone and crotonaldehyde in the presence of sodium hydroxide in water at a temperature of 30-40°C for 6 hours . The yield of the pure organic compound from this reaction is approximately 91.3% .


Molecular Structure Analysis

The molecular structure of 2,4-Heptadien-6-one consists of 7 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ .


Physical And Chemical Properties Analysis

2,4-Heptadien-6-one is a liquid at 20°C . It has a molecular weight of 110.1537 .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Purine- and Pyrimidine-Substituted Heptadienes : A series of 1,6-heptadienes substituted with nucleic acid bases were synthesized, leading to insights into the stereochemistry of their cyclization and cyclopolymerization products. These findings have implications for the design of new nucleic acid analogs and polymers (Tsai et al., 2003).

Photochemical Reactions

  • Photochemical Cycloaddition Reactions with Alkenes : The study of 2-cyclopentenone's reaction with 1,6-heptadiene led to an understanding of the products formed and the 1,4-biradical intermediates involved. This research provides valuable information for the field of photochemistry and the study of biradical intermediates (Rudolph & Weedon, 1990).

Polymer Science

  • Cyclo-Copolymerization with Sulfur Dioxide : Research on copolymers from 1,6-heptadiene and SO2 revealed structures containing cyclopentane and thiane rings. This contributes to our understanding of copolymer structures and their potential applications (Amemiya et al., 1977).
  • Influence on Polymerization Rates and Ca-Binding : A study on the photo- and thermal-polymerizations of different 1,6-heptadiene monomers showed that substituents at positions 2,4, and 6 significantly affect polymerization rates. This research is pivotal for designing polymers for specific applications, including dental uses (Albayrak et al., 2007).

Cyclopolymerization

  • Scandium-Catalyzed Cyclopolymerization : The use of a scandium catalyst for the cyclopolymerization of heteroatom-functionalized 1,6-heptadienes showed precise control over regio- and stereochemistry. This advancement is significant for the synthesis of cyclic polymers with specific microstructures (Wang et al., 2019).

Safety And Hazards

2,4-Heptadien-6-one is considered hazardous. It is a combustible liquid and can cause skin and eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

(3E,5E)-hepta-3,5-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-6H,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGLACWOVFCDQS-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Heptadien-6-one

CAS RN

3916-64-1
Record name 3,5-Heptadien-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Heptadien-6-one (stabilized with HQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
RF Heck - Journal of the American Chemical Society, 1963 - ACS Publications
1-Acylmethyl-T-allylcobalt tricarbonyl derivatives, prepared from alkyl-or acylcobalt carbonyls and con-jugated dienes, react with bases to form 1-acyl-l, 3-butadiene derivatives. The …
Number of citations: 44 pubs.acs.org
HW Bosch, HU Hung, D Nietlispach, A Salzer - Organometallics, 1992 - ACS Publications
(4) Á, b= 17.593 (8) A, c= 13.115 (6) Á, ß= 101.55 (4), and Z= 4, reveals the coordination of the CsMesRu moiety from the sterically less hindered side of the tricyclic ligand. The half-…
Number of citations: 87 pubs.acs.org
R Valarivan, CN Pillai, CS Swamy - Reaction Kinetics and Catalysis …, 1994 - Springer
Decompositon of 2-propanol has been carried out on the hydrogen storage material Mg 2 Cu and its modified form (OH−Mg 2 Cu) to study their catalytic behavior. The reaction was …
Number of citations: 6 link.springer.com
T Tsuda, T Hayashi, H Satomi… - The Journal of …, 1986 - ACS Publications
Selective conjugate reduction (1, 4-reduction) of, ß-unsaturated carbonyl compounds is an important transformation in organicsynthesis. Especially, the selective conjugate reduction on …
Number of citations: 156 pubs.acs.org
ST Carlson, E Marron, D Sedlak - renuwit.org
Background: Taking secondary wastewater through a series of advanced treatment steps that cleans water to a potable quality is potable water reuse. Direct potable reuse takes this …
Number of citations: 2 renuwit.org
R Zamora, CM Lavado-Tena, FJ Hidalgo - Food chemistry, 2020 - Elsevier
The reactions of different lipid-derived reactive carbonyls with ammonia-producing compounds were studied to investigate the formation of pyridines in foods. 2-Alkyl, 3-alkyl-, and 2,5-…
Number of citations: 25 www.sciencedirect.com
F Hayase, TY Chung, H Kato - Food chemistry, 1984 - Elsevier
Volatile components obtained by simultaneous steam distillation-extraction from two varieties of tomato fruits at various ripening stages and their artificially ripened tomato fruits were …
Number of citations: 69 www.sciencedirect.com
RG Buttery, FD Parker, R Teranishi… - Journal of Agricultural …, 1981 - ACS Publications
The vacuum steam volatile oil of alfalfa leaf-cutter bee (Megachile rotundata Auct.) cells has been analyzed bycapillary GLC-MS. A total of 60 components have been identified. The …
Number of citations: 27 pubs.acs.org
SK Bej, LT Thompson - Applied Catalysis A: General, 2004 - Elsevier
Acetone condensation was carried out over high surface area molybdenum nitride and carbide catalysts. Rates and selectivities for these materials were compared to those for MgO (a …
Number of citations: 77 www.sciencedirect.com
C Kleider, M Meier, HL Esch… - NAUNYN …, 2019 - … 233 SPRING ST, NEW YORK, NY …
Number of citations: 0

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